molecular formula C15H20N4O4 B2502237 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920197-73-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2502237
CAS No.: 920197-73-5
M. Wt: 320.349
InChI Key: BDCKSTGJFQHPPG-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound that features a complex structure combining a benzodioxin moiety with a piperazine ring and an oxalamide linkage

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Biological Studies: Investigating the compound’s interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The starting material, 2,3-dihydrobenzo[b][1,4]dioxin, can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Introduction of the Piperazine Ring: The 4-methylpiperazine can be introduced via nucleophilic substitution reactions, where the benzodioxin derivative reacts with 4-methylpiperazine in the presence of a suitable base such as sodium hydride.

    Formation of the Oxalamide Linkage: The final step involves the coupling of the benzodioxin-piperazine intermediate with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using solvents like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxin moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the oxalamide linkage can yield amine derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives of the benzodioxin moiety.

    Reduction: Amine derivatives from the reduction of the oxalamide linkage.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic neurotransmitter structures, potentially allowing the compound to modulate neurological pathways. The benzodioxin moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.

    N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)urea: Contains a urea linkage, offering different hydrogen bonding capabilities.

Uniqueness

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to its oxalamide linkage, which can influence its chemical reactivity and biological activity. The combination of the benzodioxin and piperazine moieties provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-18-4-6-19(7-5-18)17-15(21)14(20)16-11-2-3-12-13(10-11)23-9-8-22-12/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCKSTGJFQHPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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